N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzodioxole ring substituted with a chloro group and a phthalazinone moiety, connected via an aceto-hydrazide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETOHYDRAZIDE typically involves the condensation of 6-chloro-2H-1,3-benzodioxole-5-carbaldehyde with 2-(4-oxo-3,4-dihydrophthalazin-1-yl)aceto-hydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETOHYDRAZIDE
- N’-[(E)-(6-METHYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETOHYDRAZIDE
Uniqueness
N’-[(E)-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETOHYDRAZIDE is unique due to the presence of the chloro group, which can influence its reactivity and interactions with biological targets. This compound’s specific structure allows for unique applications and properties compared to its analogs.
Properties
Molecular Formula |
C18H13ClN4O4 |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C18H13ClN4O4/c19-13-6-16-15(26-9-27-16)5-10(13)8-20-22-17(24)7-14-11-3-1-2-4-12(11)18(25)23-21-14/h1-6,8H,7,9H2,(H,22,24)(H,23,25)/b20-8+ |
InChI Key |
NNSVMLWDSGDMEJ-DNTJNYDQSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CC3=NNC(=O)C4=CC=CC=C43)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CC3=NNC(=O)C4=CC=CC=C43)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.